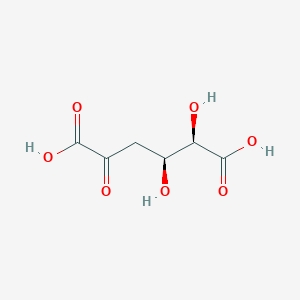

5-dehydro-4-deoxy-D-glucaric acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O7 |

|---|---|

Molecular Weight |

192.12 g/mol |

IUPAC Name |

(2R,3S)-2,3-dihydroxy-5-oxohexanedioic acid |

InChI |

InChI=1S/C6H8O7/c7-2(4(9)6(12)13)1-3(8)5(10)11/h2,4,7,9H,1H2,(H,10,11)(H,12,13)/t2-,4+/m0/s1 |

InChI Key |

QUURPCHWPQNNGL-ZAFYKAAXSA-N |

SMILES |

C(C(C(C(=O)O)O)O)C(=O)C(=O)O |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)O)O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(C(C(=O)O)O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Biosynthetic and Catabolic Pathways Involving 5 Dehydro 4 Deoxy D Glucaric Acid

Precursor Molecules and Initial Enzymatic Conversions

The biosynthesis of 5-dehydro-4-deoxy-D-glucaric acid primarily begins with the dehydration of either D-glucaric acid or D-galactaric acid, catalyzed by specific dehydratases. Additionally, engineered metabolic pathways have been developed to produce this compound from more common starting materials like D-glucose.

The most direct route to this compound is the dehydration of D-glucaric acid. This reaction is catalyzed by the enzyme glucarate (B1238325) dehydratase (EC 4.2.1.40), which belongs to the hydro-lyase family of enzymes that cleave carbon-oxygen bonds. mit.edu The systematic name for this enzyme is D-glucarate hydro-lyase (5-dehydro-4-deoxy-D-glucarate-forming). mit.edu

This enzymatic conversion is a critical step in the catabolism of D-glucaric acid in organisms such as E. coli. uniprot.org The reaction involves the removal of a water molecule from D-glucarate to form 5-dehydro-4-deoxy-D-glucarate. uniprot.orgwikipedia.org Glucarate dehydratase is part of the enolase superfamily, which is known for catalyzing reactions that involve the removal of a proton alpha to a carboxylate group. ebi.ac.uk In E. coli, the gene gudD encodes for glucarate dehydratase. nih.gov Disrupting this gene can lead to an accumulation of D-glucaric acid, which is a strategy employed in metabolic engineering to enhance the production of D-glucaric acid itself. nih.gov

The table below summarizes the key aspects of this enzymatic conversion.

| Enzyme | EC Number | Substrate | Product | Organism Example |

| Glucarate Dehydratase | 4.2.1.40 | D-Glucaric Acid | This compound | Escherichia coli |

In a similar fashion, this compound can be formed from D-galactaric acid through the action of galactarate dehydratase. wikipedia.org This enzyme is also a hydro-lyase and is systematically named D-galactarate hydro-lyase (5-dehydro-4-deoxy-D-glucarate-forming). wikipedia.org This pathway is also utilized by microorganisms like E. coli to metabolize D-galactaric acid as a carbon source. nih.gov

The reaction catalyzed by galactarate dehydratase is analogous to that of glucarate dehydratase, involving the removal of a water molecule from the substrate to yield the same product, this compound. wikipedia.org The existence of these two distinct enzymes highlights the metabolic versatility of organisms in processing different aldaric acids.

The key features of this conversion are outlined in the table below.

| Enzyme | EC Number | Substrate | Product | Organism Example |

| Galactarate Dehydratase | 4.2.1.42 | D-Galactaric Acid | This compound | Escherichia coli |

Metabolic engineering has enabled the production of D-glucaric acid, a direct precursor to this compound, from D-glucose in microorganisms like E. coli and Saccharomyces cerevisiae. nih.govnih.govresearchgate.net These engineered pathways create a synthetic route that is not naturally present in the host organism.

A common strategy involves a multi-step conversion of D-glucose to D-glucaric acid, which can then be acted upon by glucarate dehydratase. A well-established engineered pathway in E. coli involves the following key intermediates:

myo-Inositol : D-glucose is first converted to myo-inositol. nih.gov This is achieved through the expression of enzymes such as myo-inositol-1-phosphate synthase (Ino1). nih.gov

D-Glucuronic Acid : myo-Inositol is then oxidized to D-glucuronic acid by the enzyme myo-inositol oxygenase (MIOX). nih.gov

D-Glucaric Acid : Finally, D-glucuronic acid is converted to D-glucaric acid by uronate dehydrogenase (Udh). nih.gov

Once D-glucaric acid is synthesized through this engineered route, the native or an introduced glucarate dehydratase can convert it to this compound. The table below details the intermediates in a prominent engineered pathway.

| Starting Material | Key Intermediates | Final Precursor |

| D-Glucose | myo-Inositol, D-Glucuronic Acid | D-Glucaric Acid |

Elucidation of Enzymatic Reaction Mechanisms Leading to this compound

The enzymatic conversion of D-glucaric acid and its stereoisomers to this compound involves a dehydration reaction with specific stereochemical outcomes and a requirement for a metal cofactor for activation.

The reaction catalyzed by glucarate dehydratase is an α,β-elimination of water. The mechanism involves the abstraction of a proton from the C5 position of D-glucarate, which is alpha to one of the carboxylate groups. ebi.ac.uk This leads to the formation of an enolate intermediate, which is then followed by the elimination of the hydroxyl group from the C4 position. ebi.ac.uk

From a stereochemical perspective, the dehydration of D-glucaric acid by glucarate dehydratase is a syn-elimination. This means that the proton at C5 and the hydroxyl group at C4 are removed from the same side of the molecule as it is bound in the enzyme's active site. This stereospecificity is a common feature of many hydratase-dehydratase enzymes that act on carboxylate substrates. nih.gov The enzyme's active site architecture precisely positions the substrate and the catalytic residues to ensure this specific stereochemical outcome.

Glucarate dehydratase requires a divalent metal cation, specifically magnesium (Mg2+), as a cofactor for its catalytic activity. uniprot.org The Mg2+ ion plays a crucial role in the enzyme's mechanism. It is coordinated in the active site and helps to stabilize the negative charge of the enolate intermediate that is formed after the initial proton abstraction. ebi.ac.uk This stabilization of the transition state is essential for lowering the activation energy of the reaction.

The binding of Mg2+ is mediated by specific amino acid residues within the enzyme's active site. uniprot.org This interaction is critical for maintaining the correct conformation of the active site and for the proper positioning of the substrate for catalysis. The requirement of Mg2+ is a characteristic feature of many enzymes in the enolase superfamily, to which glucarate dehydratase belongs. ebi.ac.uk

The role of Mg2+ in the activation of glucarate dehydratase is summarized in the table below.

| Cofactor | Role in Catalysis |

| Magnesium (Mg2+) | Stabilization of the enolate intermediate |

| Proper positioning of the substrate in the active site |

Downstream Catabolic Pathways of this compound

The catabolism of this compound, a key intermediate in the degradation of D-glucaric and D-galactaric acids, proceeds through distinct enzymatic pathways. These pathways ultimately convert it into intermediates of central metabolism. The two primary routes for its breakdown involve either an aldol (B89426) cleavage or a combined dehydration and decarboxylation reaction.

Cleavage by 5-Keto-4-deoxy-D-glucarate Aldolase (B8822740) (EC 4.1.2.20)

One of the primary catabolic routes for this compound involves its cleavage by the enzyme 5-keto-4-deoxy-D-glucarate aldolase, which is classified under the EC number 4.1.2.20. uniprot.orgnih.gov This enzyme is also known by several other names, including 2-dehydro-3-deoxyglucarate aldolase and alpha-keto-beta-deoxy-D-glucarate aldolase. nih.govgenome.jp It catalyzes the reversible retro-aldol cleavage of 5-dehydro-4-deoxy-D-glucarate. uniprot.orgnih.gov This reaction breaks the carbon-carbon bond in the substrate, yielding two smaller molecules. modelseed.org

This enzyme is a key component of the D-glucarate and D-galactarate degradation pathways in various microorganisms, including Escherichia coli. uniprot.org The enzyme facilitates the breakdown of the six-carbon sugar acid into two three-carbon products.

Formation of Pyruvate (B1213749) and Tartronate (B1221331) Semialdehyde

The enzymatic action of 5-keto-4-deoxy-D-glucarate aldolase on 5-dehydro-4-deoxy-D-glucarate results in the formation of pyruvate and tartronate semialdehyde. modelseed.orgnih.gov This reaction is a critical step in channeling the carbon from hexuronic acids into central metabolic pathways. nih.gov The reaction can be summarized as follows:

5-dehydro-4-deoxy-D-glucarate ⇌ Pyruvate + Tartronate semialdehyde modelseed.org

This reversible reaction is central to the metabolic strategy of organisms that utilize D-glucarate as a carbon source.

| Reactant | Enzyme | Products |

| This compound | 5-Keto-4-deoxy-D-glucarate Aldolase (EC 4.1.2.20) | Pyruvate, Tartronate semialdehyde |

Formation of 2,5-Dioxopentanoate (B1259413) and Carbon Dioxide by Dehydratase/Decarboxylase (EC 4.2.1.41)

An alternative catabolic pathway for this compound exists in some microorganisms, such as Acinetobacter baylyi. nih.govresearchgate.net This pathway involves the enzyme 5-dehydro-4-deoxyglucarate dehydratase, which has the EC number 4.2.1.41. qmul.ac.ukexpasy.orgwikipedia.org This enzyme catalyzes a more complex reaction that includes both a dehydration and a decarboxylation step. qmul.ac.ukenzyme-database.org

The reaction proceeds as follows:

5-dehydro-4-deoxy-D-glucarate → 2,5-dioxopentanoate + CO₂ + H₂O qmul.ac.uk

This enzyme is also referred to as 5-keto-4-deoxy-glucarate dehydratase. wikipedia.orgenzyme-database.org The kinetic properties of this enzyme have been studied in several bacteria, including Comamonas testosteroni and Polaromonas naphthalenivorans. nih.gov

| Reactant | Enzyme | Products |

| This compound | 5-dehydro-4-deoxyglucarate dehydratase (EC 4.2.1.41) | 2,5-Dioxopentanoate, Carbon Dioxide, Water |

Integration of Catabolic Products into Central Metabolic Flux

The products of these two distinct catabolic pathways are subsequently integrated into the central metabolic flux of the cell.

From the aldolase pathway, pyruvate can directly enter central metabolism. nih.gov It can be converted to acetyl-CoA by the pyruvate dehydrogenase complex, which then enters the citric acid cycle. nih.gov Alternatively, it can be a substrate for gluconeogenesis. Tartronate semialdehyde is reduced by tartronate semialdehyde reductase to D-glycerate. nih.gov D-glycerate is then phosphorylated by glycerate kinase to form 2-phospho-D-glycerate, an intermediate in glycolysis. nih.gov

In the alternative dehydratase/decarboxylase pathway, the product 2,5-dioxopentanoate is further metabolized. It is converted to α-ketoglutarate semialdehyde, which is then oxidized by α-ketoglutarate semialdehyde dehydrogenase to yield α-ketoglutarate. nih.govnih.gov α-ketoglutarate is a key intermediate in the citric acid cycle. nih.gov

| Catabolic Product | Subsequent Metabolite(s) | Entry Point into Central Metabolism |

| Pyruvate | Acetyl-CoA | Citric Acid Cycle |

| Tartronate semialdehyde | D-glycerate → 2-phospho-D-glycerate | Glycolysis |

| 2,5-Dioxopentanoate | α-ketoglutarate semialdehyde → α-ketoglutarate | Citric Acid Cycle |

Enzymology and Mechanistic Characterization of Enzymes Associated with 5 Dehydro 4 Deoxy D Glucaric Acid

Biochemical and Kinetic Characterization of Key Enzymes

Purification and Spectroscopic Properties of Glucarate (B1238325) Dehydratase

Glucarate dehydratase (EC 4.2.1.40) has been successfully purified from various sources, most notably from Escherichia coli and Pseudomonas putida. The purification process for the E. coli enzyme typically involves standard chromatography techniques. Structural studies have revealed that glucarate dehydratase from E. coli exists as a homotetramer. ebi.ac.uk

UV-Vis Spectroscopy: This technique would typically be used to determine the concentration of the purified protein by measuring its absorbance at 280 nm, which is characteristic of aromatic amino acids (tryptophan and tyrosine). It can also be used to monitor enzyme activity by observing changes in the absorbance of substrates or products over time. For instance, the formation of the product, 5-dehydro-4-deoxy-D-glucarate, which contains a new carbon-carbon double bond in conjugation with a carboxylate group, would likely result in a change in the UV spectrum that could be monitored to determine kinetic parameters. A sensitive and specific spectrophotometric assay for D-glucarate has been developed that utilizes glucarate dehydratase in a coupled reaction. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for studying the secondary structure of proteins. ohsu.eduwikipedia.orgjascoinc.com A CD spectrum of glucarate dehydratase would provide information about the proportions of α-helices, β-sheets, and random coils in its structure. ohsu.eduwikipedia.orgjascoinc.com This is particularly relevant as glucarate dehydratase is known to be a member of the enolase superfamily, which shares a common structural fold. ebi.ac.uk Changes in the CD spectrum upon substrate or cofactor binding could also provide insights into conformational changes that occur during the catalytic cycle.

Substrate Specificity and Enzyme Kinetics

Glucarate dehydratase exhibits a notable substrate specificity. It catalyzes the dehydration of both D-glucarate and its C5 epimer, L-idarate, to the same product, 5-dehydro-4-deoxy-D-glucarate. ebi.ac.ukebi.ac.uk The enzyme also demonstrates the ability to catalyze the interconversion of D-glucarate and L-idarate via epimerization. ebi.ac.uk This capacity to act on two different stereoisomers is a distinguishing feature of the enzyme. nih.gov

The catalytic efficiency of glucarate dehydratase is dependent on the presence of a divalent metal cation, typically Mg²⁺. ohsu.edu The kinetic parameters of the enzyme have been a subject of study, though a comprehensive table of these values is not consistently reported across the literature. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key indicators of enzyme performance. Computational studies have been employed to understand the factors governing substrate specificity, suggesting that both substrate binding and the chemical steps contribute to the enzyme's preference. nih.gov

Table 1: Substrate Specificity of Glucarate Dehydratase

| Substrate | Product |

|---|---|

| D-Glucarate | 5-dehydro-4-deoxy-D-glucarate |

| L-Idarate | 5-dehydro-4-deoxy-D-glucarate |

Detailed Mechanistic Investigations

Proton Abstraction and Elimination Reactions at the Active Site

The catalytic mechanism of glucarate dehydratase is a well-studied example of an enzyme-catalyzed elimination reaction. As a member of the enolase superfamily, it facilitates the abstraction of a proton alpha to a carboxylate group. ebi.ac.uk The reaction proceeds through the formation of an enolate intermediate.

The currently accepted mechanism involves the following key steps:

Proton Abstraction: The reaction is initiated by the abstraction of a proton from the C5 position of the substrate.

Enolate Intermediate Formation: This proton abstraction leads to the formation of a stabilized enolate intermediate.

Elimination of Water: The enolate intermediate then undergoes an elimination reaction, expelling a water molecule from the C4 position.

Tautomerization: The resulting enol product tautomerizes to the final product, 5-dehydro-4-deoxy-D-glucarate. ebi.ac.uk

Identification and Role of Specific Catalytic Residues (e.g., Lys207, His339, Asn341)

X-ray crystallographic studies of E. coli glucarate dehydratase have been instrumental in identifying the key amino acid residues involved in catalysis. ohsu.edu The active site contains a critical lysine (B10760008) and histidine residue that play distinct roles in the catalytic cycle.

Lys207: This residue is proposed to act as the general base responsible for abstracting the proton from the C5 of L-idarate. ebi.ac.uk

His339: This residue is believed to function as the general base for the abstraction of the C5 proton from D-glucarate. ebi.ac.uk Following proton abstraction, His339 is thought to act as a general acid to facilitate the elimination of the hydroxyl group from C4 and the subsequent tautomerization of the enol intermediate. ebi.ac.uk

Asn341: The precise role of Asn341 is not as clearly defined. However, it is suggested to be important for the proper positioning of His339 or to function as a general acid/base to facilitate the departure of the leaving group. ebi.ac.uk

The coordination of the essential Mg²⁺ ion is also critical for catalysis. In the E. coli enzyme, this is achieved by the side chains of Asp235, Glu266, and Asn289. ohsu.edu

Table 2: Key Catalytic Residues in E. coli Glucarate Dehydratase

| Residue | Proposed Role |

|---|---|

| Lys207 | General base for L-idarate proton abstraction |

| His339 | General base for D-glucarate proton abstraction; General acid for elimination and tautomerization |

| Asn341 | Positioning of His339; Potential role in leaving group departure |

| Asp235 | Mg²⁺ coordination |

| Glu266 | Mg²⁺ coordination |

| Asn289 | Mg²⁺ coordination |

Stereospecificity of Enzyme Catalysis

A remarkable feature of glucarate dehydratase is its stereospecificity, or rather, its unusual lack thereof concerning the C5 position of its substrates. The enzyme can accommodate both D-glucarate and L-idarate, which are epimers at this position. ebi.ac.uk This is accomplished by the presence of two distinct general bases in the active site, Lys207 and His339, which are positioned to abstract a proton from opposite faces of the substrate. ebi.ac.uk His339 acts as an R-specific base, while Lys207 functions as an S-specific base. ebi.ac.uk

This dual-base mechanism allows the enzyme to efficiently process both substrates, leading to the formation of the same achiral enolate intermediate. From this common intermediate, the rest of the catalytic cycle proceeds in an identical fashion, resulting in a single product, 5-dehydro-4-deoxy-D-glucarate. This elegant solution to handling stereochemical diversity at the active site is a testament to the evolutionary adaptability of enzyme catalysis.

Structural Biology of Enzymes in the 5-dehydro-4-deoxy-D-glucaric acid Pathway

The metabolic pathway involving this compound (also known as 5-keto-4-deoxy-D-glucarate or KDG) is facilitated by a fascinating group of enzymes whose structural and mechanistic properties have been the subject of detailed investigation. A key enzyme in this pathway is D-glucarate dehydratase (GlucD), which catalyzes the formation of KDG from D-glucarate. The subsequent conversion of KDG is catalyzed by 5-dehydro-4-deoxyglucarate dehydratase. The structural biology of these enzymes, particularly GlucD, provides significant insights into their catalytic mechanisms and evolutionary relationships.

Membership within the Enolase Superfamily and its Mechanistic Implications

D-glucarate dehydratase (GlucD) from Escherichia coli is a well-characterized member of the mechanistically diverse enolase superfamily. nih.govnih.govwisc.edu This superfamily is defined by a common structural fold and a shared fundamental catalytic step: the abstraction of a proton alpha to a carboxylate group to generate a stabilized enediolate intermediate. wisc.edunih.govescholarship.org While the initial proton abstraction is a unifying feature, the subsequent chemical transformations are diverse and include racemization, β-elimination, and cycloisomerization, leading to a wide array of final products. wisc.edu

The placement of GlucD within the enolase superfamily, specifically in the mandelate (B1228975) racemase (MR) subgroup, has profound mechanistic implications. nih.gov It predicts that the enzyme utilizes a metal-dependent mechanism and employs general acid-base catalysis to facilitate the dehydration reaction. The core chemical logic involves the abstraction of the C5 proton of D-glucarate to form an enediolate intermediate, followed by the elimination of the C4 hydroxyl group. nih.govescholarship.org This common strategy highlights the evolutionary principle of a conserved structural scaffold being adapted for various catalytic functions. wisc.edu

The reaction catalyzed by GlucD is not a simple dehydration. The enzyme also facilitates the epimerization of D-glucarate and its diastereomer, L-idarate, and catalyzes the dehydration of both to form KDG. nih.govnih.gov This multifunctionality is a hallmark of the evolutionary ingenuity within the enolase superfamily, where a single active site can be tuned to perform multiple related chemical steps.

Active Site Architecture and Substrate Binding Modes

The active site of GlucD has been elucidated through crystallographic studies of the enzyme in complex with its substrate (D-glucarate), product (KDG), and competitive inhibitors. nih.gov These studies reveal a precisely organized environment tailored for catalysis, centered around a required Mg²⁺ ion.

Key features of the GlucD active site include:

Magnesium Ion Coordination: The essential Mg²⁺ ion is coordinated by the side chains of three conserved acidic residues: Asp235, Glu266, and Asn289. nih.gov This metal ion is crucial for stabilizing the negative charge of the carboxylate group of the substrate and the subsequent enediolate intermediate.

Catalytic Dyad and Lysine Residues: Sequence alignments and structural analysis identified a His-Asp dyad (His339-Asp313) and a conserved Lys-X-Lys motif. nih.govnih.gov His339 acts as the general base that abstracts the C5 proton from D-glucarate, while Lys207 is positioned to abstract the C5 proton from the L-idarate epimer. nih.gov

Substrate and Product Binding: When the product, 5-keto-4-deoxy-D-glucarate (KDG), is bound in the active site, its C6 carboxylate group acts as a bidentate ligand to the Mg²⁺ ion. nih.gov This binding mode, along with the positioning of the catalytic residues, underscores the precise stereochemical control exerted by the enzyme. The structure also reveals that His339 and Asn341 are located near the C4 hydroxyl group, implicating them in the subsequent acid-catalyzed elimination step. nih.gov

| Component | Residues/Ions Involved | Function |

| Metal Ion Cofactor | Mg²⁺ | Binds and orients the substrate; stabilizes the enediolate intermediate. |

| Metal Ligands | Asp235, Glu266, Asn289 | Coordinate and position the essential Mg²⁺ ion. nih.gov |

| General Base (D-glucarate) | His339 | Abstracts the C5 proton from D-glucarate to initiate the reaction. nih.govnih.gov |

| General Base (L-idarate) | Lys207 | Abstracts the C5 proton from L-idarate. nih.govnih.gov |

| General Acid Catalyst | His339 or Asn341 (proposed) | Protonates the C4-hydroxyl leaving group to facilitate dehydration. nih.gov |

Mutagenesis Studies for Structure-Function Elucidation

To confirm the functional roles of the amino acid residues identified in the active site through structural studies, site-directed mutagenesis has been employed. These experiments involve changing specific amino acids and analyzing the kinetic and structural consequences for the enzyme.

Key mutagenesis studies on GlucD have provided critical insights:

Probing the Catalytic Bases: Initial mutagenesis targeted the proposed catalytic bases, Lys207 and His339, to confirm their roles in proton abstraction from the two different epimers. nih.gov These studies helped to dissect the dual-specificity of the enzyme.

Identifying the General Acid Catalyst: The mechanism requires a general acid to protonate the C4-hydroxyl group to facilitate its elimination as water. Structural data suggested that either His339 (acting bifunctionally as both a base and an acid) or Asn341 could perform this role. nih.gov To test this, N341D and N341L mutants were created. The N341L mutant was able to catalyze the dehydrofluorination of a substrate analog (4-deoxy-4-fluoro-D-glucarate), a reaction where the leaving group is better and requires less assistance. nih.gov This result indicates that the initial proton abstraction could be decoupled from the leaving group elimination. nih.gov The kinetic properties and structures of these mutants suggest that Asn341 is either the general acid catalyst itself or is crucial for correctly positioning His339 to perform this dual function. nih.gov This highlights the plasticity and efficiency of active site design within the enolase superfamily.

| Mutation | Target Residue | Rationale | Key Finding | Reference |

| N341L | Asn341 | To investigate its role as the general acid catalyst. | The mutant could decouple proton abstraction from leaving group elimination, suggesting Asn341 is critical for the acid-catalysis step. | nih.gov |

| N341D | Asn341 | To investigate its role as the general acid catalyst. | This mutant showed impaired activity, further supporting the importance of the original Asn residue at this position. | nih.gov |

| K207A / H339A | Lys207, His339 | To confirm their roles as the catalytic bases for L-idarate and D-glucarate, respectively. | These mutations significantly reduced catalytic efficiency, confirming their essential roles in the initial proton abstraction step. | nih.gov |

Biological Roles and Physiological Relevance of 5 Dehydro 4 Deoxy D Glucaric Acid

Role in Microbial Carbon Source Utilization

5-dehydro-4-deoxy-D-glucaric acid is a key intermediate in the degradation of D-glucarate and galactarate, enabling several bacterial species to thrive on these non-standard carbohydrate sources.

In bacteria such as Escherichia coli and Bacillus megaterium, the degradation of D-glucarate and galactarate converges at the formation of this compound. In E. coli, D-glucarate is dehydrated by glucarate (B1238325) dehydratase (GudD) to form this key intermediate creative-proteomics.com. Similarly, galactarate is converted to the same compound by the action of galactarate dehydratase (GarD) asm.org. Once formed, 5-dehydro-4-deoxy-D-glucarate is cleaved by an aldolase (B8822740) (GarL) into pyruvate (B1213749) and tartronate (B1221331) semialdehyde creative-proteomics.com. These products then enter central metabolic pathways.

The table below summarizes the key enzymes involved in the initial steps of D-glucarate and galactarate degradation leading to the formation and cleavage of this compound in E. coli.

| Enzyme | Gene (E. coli) | Substrate | Product |

| Glucarate dehydratase | gudD | D-Glucarate | 5-dehydro-4-deoxy-D-glucarate |

| Galactarate dehydratase | garD | Galactarate | 5-dehydro-4-deoxy-D-glucarate |

| 5-dehydro-4-deoxy-D-glucarate aldolase | garL | 5-dehydro-4-deoxy-D-glucarate | Pyruvate + Tartronate semialdehyde |

The ability to metabolize D-glucarate and galactarate via this compound provides a significant adaptive advantage to bacteria, particularly those inhabiting complex and competitive environments like the mammalian gut. D-glucaric acid is naturally present in fruits, vegetables, and mammalian tissues and fluids creative-proteomics.com.

A notable example of this adaptive strategy is observed in pathogenic bacteria like Salmonella enterica serovar Typhimurium, a close relative of E. coli. Studies have shown that the catabolism of D-glucarate is stimulated by molecular hydrogen (H₂), a byproduct of the metabolism of gut commensal bacteria nih.gov. This suggests that Salmonella can utilize host-derived D-glucarate as an alternative carbon source, which is particularly advantageous in the nutrient-limited environment of the host's gut. The expression of genes for D-glucarate transport and degradation has been shown to be important for the virulence of S. Typhimurium, indicating that this metabolic capability directly contributes to the pathogen's ability to survive and proliferate within the host nih.gov. This metabolic flexibility allows these bacteria to exploit niches that are inaccessible to other microbes that lack these specific catabolic pathways.

Chemical and Biocatalytic Synthesis Strategies for 5 Dehydro 4 Deoxy D Glucaric Acid

Laboratory Chemical Synthesis Approaches

The specific laboratory chemical synthesis of 5-dehydro-4-deoxy-D-glucaric acid has not been extensively reported in the scientific literature, highlighting a significant area for future research. The challenges in its synthesis lie in the selective modification of the polyhydroxylated and dicarboxylic acid structure of its precursors. However, by examining the chemistry of related sugar acids, such as D-glucaric acid and D-glucuronic acid, potential synthetic strategies can be conceptualized.

A plausible synthetic route would likely start from a more readily available precursor like D-glucaric acid or one of its derivatives. The key transformation would be the selective oxidation of the C5 hydroxyl group to a ketone and the deoxygenation at the C4 position.

A hypothetical retrosynthetic analysis might involve:

Selective Oxidation: The primary challenge is the regioselective oxidation of the C5 hydroxyl group in the presence of other secondary hydroxyl groups. This would likely require the use of specific protecting groups to mask the other hydroxyls.

Deoxygenation: The removal of the hydroxyl group at the C4 position could potentially be achieved through a variety of methods, such as Barton-McCombie deoxygenation of a corresponding thionoformate derivative or through the reduction of a 4-halo derivative.

The direct oxidation of D-glucose to D-glucaric acid is often performed using strong oxidizing agents like nitric acid, but this method lacks selectivity and can lead to a mixture of byproducts. nih.gov Catalytic oxidation using metal catalysts such as platinum or gold has shown promise for more controlled oxidation, which could potentially be adapted for more complex transformations. nih.gov

The strategic use of protecting groups is paramount in carbohydrate chemistry to achieve regioselectivity. For a molecule like D-glucaric acid, the differential reactivity of the primary and secondary hydroxyl groups, as well as the two carboxylic acids, would need to be exploited.

Esterification: The carboxylic acid groups can be protected as esters (e.g., methyl or benzyl (B1604629) esters) to prevent their interference in subsequent reactions.

Acetal Formation: The hydroxyl groups can be protected using various strategies. For instance, the formation of a 1,2:3,4-di-O-isopropylidene derivative of a related sugar could be a starting point, although the dicarboxylic nature of glucaric acid complicates this.

Regioselective Deprotection and Oxidation: A carefully planned sequence of protection and deprotection steps would be necessary to isolate the C5 hydroxyl group for oxidation. For example, selective silylation and desilylation could be employed to differentiate between the hydroxyl groups.

While specific protocols for this compound are not available, the principles of protecting group manipulation in carbohydrate synthesis provide a clear framework for how such a synthesis could be approached.

Enzymatic and Chemoenzymatic Production Methods

Biocatalysis offers a highly specific and efficient alternative to traditional chemical synthesis for producing complex molecules like this compound. The use of enzymes can circumvent the need for complex protecting group strategies and often proceeds under mild reaction conditions.

The primary enzymatic route to this compound is through the dehydration of D-glucaric acid. This reaction is catalyzed by the enzyme D-glucarate dehydratase (EC 4.2.1.40) , also known as GudD in Escherichia coli. nih.govwikipedia.org

The reaction is as follows: D-glucarate ⇌ 5-dehydro-4-deoxy-D-glucarate + H₂O wikipedia.org

This enzymatic conversion has been utilized in laboratory settings to produce the target compound. For instance, in studies of the D-glucarate degradation pathway, 5-dehydro-4-deoxy-D-glucarate (referred to as KDG) was prepared by the enzymatic conversion of D-glucarate using purified D-glucarate dehydratase. nih.gov The reaction is typically conducted in a buffered solution (e.g., HEPES/NaOH) containing a divalent cation like MgCl₂, which is often a cofactor for dehydratases. nih.gov The reaction can be stopped by acidification, and the product can be purified from the reaction mixture. nih.gov

This in vitro system allows for the controlled production of this compound, which can then be used for further studies or as a substrate for other enzymes.

While the native D-glucarate dehydratase can produce this compound, its efficiency may not be optimal for industrial-scale production. Enzyme engineering techniques, such as site-directed mutagenesis and directed evolution, can be employed to improve the properties of the enzyme.

Potential targets for enzyme engineering could include:

Increased Catalytic Activity (k_cat): Modifying the active site to enhance the rate of conversion of D-glucarate.

Improved Substrate Affinity (K_m): Altering the enzyme structure to increase its affinity for D-glucarate, which would be beneficial at low substrate concentrations.

Enhanced Stability: Increasing the enzyme's tolerance to process conditions such as temperature and pH.

Reduced Product Inhibition: Modifying the enzyme to prevent the product, this compound, from inhibiting the enzyme's activity.

Although specific studies on engineering D-glucarate dehydratase for the overproduction of its product are not widely reported, research on the characterization of this enzyme from different organisms provides a foundation for such efforts. For example, studies have identified and characterized D-glucarate dehydratases from various bacteria, revealing differences in their kinetic properties and stability. nih.gov This natural diversity can be a starting point for identifying enzymes with desirable characteristics or for guiding protein engineering efforts.

Metabolic Engineering for Microbial Bioproduction

Metabolic engineering of microorganisms offers a promising avenue for the in vivo production of this compound, potentially from simple and renewable feedstocks like glucose. This approach involves genetically modifying a microbial host to channel its metabolic flux towards the desired product.

In organisms like Escherichia coli, this compound is a natural intermediate in the catabolism of D-glucaric acid. nih.govnih.gov The metabolic pathway proceeds as follows:

D-glucarate is transported into the cell.

D-glucarate is dehydrated by D-glucarate dehydratase (GudD) to form 5-dehydro-4-deoxy-D-glucarate. nih.gov

5-dehydro-4-deoxy-D-glucarate is then converted to pyruvate (B1213749) and tartronate (B1221331) semialdehyde by the enzyme 5-dehydro-4-deoxy-D-glucarate aldolase (B8822740) (GarL) . nih.gov

To accumulate this compound, a key metabolic engineering strategy would be to disrupt the subsequent step in the pathway. By deleting or inactivating the gene encoding 5-dehydro-4-deoxy-D-glucarate aldolase (garL), the metabolic pathway is blocked, leading to the intracellular accumulation of the target compound.

Furthermore, to enhance the production of this compound, several other genetic modifications could be implemented:

Enhanced Precursor Supply: Overexpressing the genes responsible for the synthesis of D-glucarate from a central metabolite like glucose. This has been demonstrated for D-glucaric acid production itself. nih.gov

Improved Transport: Engineering the cell's transport systems to efficiently take up a precursor like D-glucarate or to export the final product, this compound, to the culture medium.

Optimization of Cofactor Regeneration: Ensuring a balanced supply of any necessary cofactors for the enzymatic reactions involved.

One study has suggested that disrupting the gene gudD (which they state prevents the conversion of D-glucaric acid to this compound) can improve the yield of D-glucaric acid. nih.gov This implies that the cell naturally produces the target compound and that blocking its formation is a strategy to accumulate the precursor. Conversely, to produce this compound, one would enhance the activity of GudD while blocking the subsequent enzyme.

Rational Design and Pathway Optimization in Microorganisms

The rational design for the production of this compound in a microbial host, such as Escherichia coli, hinges on a multi-step pathway engineering approach. The initial phase involves establishing an efficient pathway for the synthesis of D-glucaric acid from a readily available carbon source like glucose. Subsequently, this pathway is extended by one enzymatic step to produce the target compound, while simultaneously blocking its further conversion.

A key strategy for producing D-glucaric acid involves a synthetic pathway that converts D-glucose to D-glucaric acid via the intermediate myo-inositol. researchgate.netnih.gov This pathway is then extended by introducing an enzyme that specifically converts D-glucaric acid into this compound. In E. coli, the native enzyme for this conversion is glucarate (B1238325) dehydratase (GudD). nih.govnih.govnih.gov

A critical aspect of rational design is the optimization of the metabolic flux towards the desired product. To ensure the accumulation of this compound, it is imperative to eliminate the enzymes responsible for its subsequent degradation. In E. coli, 5-dehydro-4-deoxy-D-glucarate is catabolized by D-glucarate aldolase (GarL). nih.govnih.gov Therefore, a crucial pathway optimization step is the deletion of the garL gene. This knockout prevents the conversion of the target molecule into tartronate semialdehyde and pyruvate, effectively creating a metabolic sink for this compound.

Furthermore, to enhance the availability of the precursor, D-glucaric acid, the gene responsible for its degradation, gudD, can be modulated. nih.gov While its product is the desired next step, overexpression must be balanced to prevent the accumulation of toxic intermediates and to synchronize with the upstream production of D-glucaric acid.

Heterologous Gene Expression for Pathway Reconstruction

The reconstruction of a functional pathway for this compound production in a host organism like E. coli necessitates the heterologous expression of several key enzymes. The initial part of the pathway, leading to D-glucaric acid, is not native to many commonly used industrial microorganisms and must be introduced.

The established synthetic pathway for D-glucaric acid production from D-glucose involves three heterologously expressed enzymes researchgate.netnih.gov:

myo-inositol-1-phosphate synthase (Ino1): This enzyme, often sourced from Saccharomyces cerevisiae, catalyzes the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate. researchgate.net

myo-inositol oxygenase (MIOX): Sourced from organisms like mice (Mus musculus), this enzyme oxidizes myo-inositol to produce D-glucuronic acid. researchgate.netnih.gov The low activity and stability of MIOX have been identified as a rate-limiting step in D-glucaric acid biosynthesis. nih.gov

Uronate dehydrogenase (Udh): This enzyme, for instance from Pseudomonas syringae, is responsible for the final oxidation of D-glucuronic acid to D-glucaric acid. researchgate.netnih.govmdpi.com

To convert the produced D-glucaric acid into the target compound, the following enzyme is utilized: 4. Glucarate dehydratase (GudD): This enzyme, native to E. coli, catalyzes the dehydration of D-glucaric acid to form 5-dehydro-4-deoxy-D-glucarate. nih.govnih.gov While native, its expression may need to be controlled to optimize the pathway flux.

The successful reconstruction of this pathway relies on the stable and balanced expression of these genes. This is often achieved using multi-gene expression vectors and optimizing induction conditions to ensure the efficient conversion of glucose to the final desired product, this compound.

Engineered Pathway for this compound Production

| Enzyme | Gene | Source Organism (Example) | Role in Pathway |

| myo-inositol-1-phosphate synthase | INO1 | Saccharomyces cerevisiae | Converts D-glucose-6-phosphate to myo-inositol-1-phosphate |

| myo-inositol oxygenase | MIOX | Mus musculus | Oxidizes myo-inositol to D-glucuronic acid |

| Uronate dehydrogenase | udh | Pseudomonas syringae | Oxidizes D-glucuronic acid to D-glucaric acid |

| Glucarate dehydratase | gudD | Escherichia coli | Converts D-glucaric acid to this compound |

| D-glucarate aldolase (Deleted) | garL | Escherichia coli | Native enzyme for degradation of the target compound; deleted to ensure accumulation |

Advanced Analytical Methodologies for Research on 5 Dehydro 4 Deoxy D Glucaric Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and measuring 5-dehydro-4-deoxy-D-glucaric acid in complex biological or chemical matrices. The selection of a specific technique is contingent on the sample composition and the analytical objective, whether it be precise quantification or purification for further analysis.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile organic acids. phenomenex.com For compounds like this compound, which lack a strong chromophore, detector selection is a critical aspect of method development. phenomenex.combiocompare.com

The separation is typically achieved using columns designed for organic acid analysis. For instance, a common approach for the parent compound, D-glucaric acid, involves an ion-exclusion column like the Aminex HPX-87H. researchgate.net The mobile phase is often a dilute mineral acid, such as sulfuric acid, which ensures the analyte is in a consistent protonation state. researchgate.net

Given that this compound does not absorb UV light strongly, alternative detectors are often necessary for sensitive detection: biocompare.com

Refractive Index (RI) Detectors: These universal detectors respond to changes in the refractive index of the mobile phase as the analyte elutes. They are suitable for detecting compounds with no UV absorbance, such as sugars and organic acids. biocompare.comeag.com

Evaporative Light Scattering Detectors (ELSD): ELSD offers universal detection for non-volatile analytes. phenomenex.comeag.com The column eluent is nebulized and the solvent evaporated, leaving a fine mist of analyte particles that scatter a light beam, generating a signal proportional to the analyte mass.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of selectivity and sensitivity, allowing for simultaneous quantification and structural confirmation.

Table 1: Example HPLC Parameters for Aldaric Acid Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Aminex HPX-87H (300 x 7.8 mm) researchgate.net | Ion-exclusion chromatography for separating organic acids. |

| Mobile Phase | 5 mM Sulfuric Acid researchgate.net | Suppresses ionization for better retention and peak shape. |

| Flow Rate | 0.6 mL/min | Typical analytical flow rate for standard bore columns. |

| Temperature | 35 - 50 °C | Controls retention time and improves peak symmetry. |

| Detector | RI, ELSD, or MS | Provides detection for non-UV absorbing compounds. eag.com |

Anion Exchange Chromatography (AEC) for Aldaric Acids

Anion Exchange Chromatography (AEC) is a powerful technique for separating acidic molecules, including aldaric acids, based on their charge. ncsu.edu High-Performance Anion-Exchange Chromatography (HPAEC) is particularly effective for carbohydrate analysis. At high pH, the hydroxyl groups of carbohydrates become partially ionized, allowing them to be retained on a strong anion-exchange stationary phase. ncsu.edu

This technique is often paired with Pulsed Amperometric Detection (PAD), a sensitive and selective method for detecting electroactive compounds like carbohydrates and their derivatives without the need for derivatization. ncsu.edu A method developed for the simultaneous separation of monosaccharides, uronic acids, and aldonic acids utilized a gradient elution of sodium hydroxide (B78521) and sodium acetate (B1210297) on a specialized carbohydrate analysis column. ncsu.edu This approach allows for the direct quantification of complex mixtures of acidic and neutral sugars. ncsu.edu

Table 2: HPAEC-PAD System for Aldaric Acid-Related Compounds

| Parameter | Specification | Reference |

|---|---|---|

| Column | Dionex CarboPac™ PA10 | ncsu.edu |

| Eluents | A: Deionized Water, B: 200 mM NaOH, C: 1 M NaOAc | ncsu.edu |

| Gradient | A complex gradient of NaOH and NaOAc | ncsu.edu |

| Detector | Pulsed Amperometric Detector (PAD) | ncsu.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for metabolite profiling due to its high chromatographic resolution and the structural information provided by mass spectrometry. nih.gov However, polar and non-volatile compounds like this compound cannot be analyzed directly. They require a chemical derivatization step to increase their volatility and thermal stability. researchgate.netnih.gov

The most common derivatization method is silylation, which involves reacting the analyte with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). nih.gov This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized compound is volatile and can be readily analyzed by GC-MS. The mass spectrometer then separates and detects the characteristic fragments of the derivatized analyte, allowing for highly specific quantification. nih.gov

Table 3: Typical GC-MS Parameters for Derivatized Acid Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| Derivatization | BSTFA + TMCS | Increases volatility by converting -OH and -COOH to -OTMS. nih.gov |

| Column | DB-624 or similar mid-polarity column | Separates derivatized analytes based on boiling point and polarity. nih.gov |

| Injection Mode | Splitless | Maximizes transfer of analyte onto the column for trace analysis. nih.gov |

| Oven Program | Temperature ramp (e.g., 150°C to 260°C) | Ensures separation of a wide range of metabolites. nih.gov |

| Ionization | Electron Impact (EI) at 70 eV | Standard ionization method that creates reproducible fragment patterns. nih.gov |

Spectroscopic Characterization and Elucidation

While chromatography provides separation and quantification, spectroscopy is essential for the definitive identification and structural elucidation of this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of a compound in solution. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for full structural assignment.

¹H NMR: This experiment would identify all non-exchangeable protons, their chemical environments, their coupling patterns (multiplicity), and their relative numbers (integration). This would help to map the proton framework of the carbon chain.

¹³C NMR: This provides information on all the unique carbon atoms in the molecule, including the two carboxylic acid carbons, the ketone carbonyl, and the three carbons bearing hydroxyl or hydrogen substituents. nih.gov

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons. This data allows for the unambiguous assembly of the molecular structure, confirming the positions of the ketone and hydroxyl groups along the six-carbon dicarboxylic acid backbone.

Studies on the closely related D-glucaric acid have demonstrated the power of NMR, using isotopic labeling to provide unequivocal assignments for all carbon and non-hydroxyl proton signals. nih.gov A similar approach would confirm the structure of this compound.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): Using techniques like Time-of-Flight (TOF) or Orbitrap MS, a high-resolution mass measurement can be obtained. For this compound (C₆H₈O₇), the calculated monoisotopic mass is 192.02700 Da. nih.gov An experimental HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula.

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the molecular ion of the compound and subjecting it to fragmentation. The resulting fragmentation pattern is a structural fingerprint. For this compound, characteristic losses would be expected, such as the loss of water (H₂O) from the hydroxyl groups and the loss of carbon dioxide (CO₂) from the carboxylic acid moieties. Advanced fragmentation techniques like electron detachment dissociation (EDD), which are used for related complex carbohydrates, can provide detailed cross-ring cleavages and help pinpoint the location of functional groups. nih.govnih.gov

Table 4: Key Mass Spectrometric Data for this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₈O₇ | Defines the elemental composition. nih.gov |

| Monoisotopic Mass | 192.02700 Da | The precise mass used for HRMS confirmation. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | Soft ionization technique suitable for polar, non-volatile acids. |

| Expected Fragments | [M-H]⁻, [M-H-H₂O]⁻, [M-H-CO₂]⁻ | Provides structural information in MS/MS analysis. |

UV-Vis Spectrophotometry for Detection and Concentration Determination

Direct detection and concentration determination of this compound and its immediate enzymatic product, 2,5-dioxopentanoate (B1259413), by UV-Vis spectrophotometry is not feasible. nih.govresearchgate.net Neither the substrate nor the product possesses a chromophore that absorbs light in the UV-Vis range, and no cofactors are consumed or produced in the reactions involving these molecules that would allow for direct photometric measurement. nih.govresearchgate.net

However, UV-Vis spectrophotometry can be employed indirectly. In research, High-Performance Liquid Chromatography (HPLC) systems equipped with a Diode Array Detector (DAD) have been utilized for the analysis of compounds related to this compound. nih.gov For instance, a method has been developed to separate D-glucarate, 5-keto-4-D-deoxyglucarate (an alternative name for this compound), and α-ketoglutarate semialdehyde. nih.gov This separation is typically followed by detection methods other than direct UV-Vis absorbance due to the lack of a suitable chromophore.

For certain related keto acids, derivatization with a UV-active agent can be performed prior to HPLC analysis to enable detection. For example, the carbonyl groups of 2-keto-3-deoxy-gluconate (KDG), a structural analogue, can be derivatized with O-phenylenediamine (OPD). biorxiv.org The resulting adduct is fluorescent and has a UV absorbance maximum, allowing for sensitive detection. biorxiv.org A similar derivatization strategy could theoretically be applied to this compound to enable its quantification by UV-Vis detection, although specific applications of this for this compound are not prominently documented in the reviewed literature.

Enzymatic Assays for Activity Measurement

Enzymatic assays are crucial for studying the activity of enzymes that metabolize this compound, such as 5-dehydro-4-deoxyglucarate dehydratase (also known as 5-keto-4-deoxy-glucarate dehydratase). ontosight.aiwikipedia.org These assays allow for the determination of enzyme kinetics and the characterization of enzyme function.

Continuous Spectrophotometric Assays (e.g., pH-shift assay)

A continuous spectrophotometric pH-shift assay has been successfully developed to measure the activity of 5-keto-4-deoxy-D-glucarate dehydratase/decarboxylase, the enzyme that catalyzes the conversion of 5-dehydro-4-deoxy-D-glucarate. ontosight.ainih.gov The enzymatic reaction involves the decarboxylation of the substrate, which leads to the consumption of a proton and a subsequent increase in the pH of the reaction mixture. researchgate.net

This pH change can be continuously monitored using a pH indicator dye, such as bromothymol blue, which changes color in response to pH variations. ontosight.ainih.gov The change in absorbance of the indicator dye at a specific wavelength is directly proportional to the rate of the enzymatic reaction. This method offers a direct and continuous measurement of enzyme activity and is suitable for use with both purified enzymes and crude cell extracts. ontosight.ainih.gov

The assay is typically performed in a 96-well plate format, making it amenable to high-throughput screening. nih.gov The reaction mixture generally contains a low concentration of a buffer like potassium phosphate, the pH indicator, and the substrate, 5-dehydro-4-deoxy-D-glucarate. nih.govontosight.ainih.gov

Table 1: Kinetic Constants of 5-keto-4-deoxy-D-glucarate Dehydratase/Decarboxylase from Various Organisms Determined by pH-Shift Assay nih.gov

| Organism | Km (mM) | kcat (s-1) |

| Acinetobacter baylyi ADP1 | 1.0 | 4.5 |

| Comamonas testosteroni KF-1 | 1.1 | 3.1 |

| Polaromonas naphthalenivorans CJ2 | 1.1 | 1.7 |

Coupled Enzyme Systems for Indirect Detection

Historically, the activity of enzymes acting on 5-dehydro-4-deoxy-D-glucarate has been determined using a coupled enzyme assay. nih.govresearchgate.net This indirect method is necessary because, as previously mentioned, neither the substrate nor the product of the primary reaction can be detected photometrically. nih.govresearchgate.net

The enzyme 5-dehydro-4-deoxyglucarate dehydratase converts 5-dehydro-4-deoxy-D-glucarate into 2,5-dioxopentanoate, with the release of water and carbon dioxide. wikipedia.org In some metabolic pathways, this product is further metabolized. A common coupled assay involves the use of α-keto-glutarate semialdehyde dehydrogenase. nih.govresearchgate.net This coupling enzyme oxidizes the downstream product of the primary reaction, α-keto-glutarate semialdehyde, to α-keto-glutarate. researchgate.net

This oxidation reaction is coupled to the reduction of a nicotinamide (B372718) cofactor, either NAD+ or NADP+, to NADH or NADPH, respectively. The formation of NADH or NADPH can be continuously monitored by measuring the increase in absorbance at 340 nm. nih.govresearchgate.net The rate of increase in absorbance at this wavelength is directly proportional to the activity of the primary enzyme, 5-dehydro-4-deoxyglucarate dehydratase.

Future Research Directions and Emerging Avenues for 5 Dehydro 4 Deoxy D Glucaric Acid

Discovery and Characterization of Novel Enzyme Families and Isoforms

The known metabolic pathways involving 5-dehydro-4-deoxy-D-glucaric acid are primarily centered around the activities of two key enzymes: D-glucarate dehydratase and 5-dehydro-4-deoxyglucarate dehydratase (also known as 5-keto-4-deoxy-glucarate dehydratase or KDGDH). nih.govwikipedia.orgwikipedia.org While these enzymes have been identified in various microorganisms, the full diversity of enzyme families and their isoforms capable of metabolizing this compound remains an active area of investigation.

Recent research has led to the identification and characterization of new KDGDH enzymes from different bacterial species, such as Comamonas testosteroni KF-1 and Polaromonas naphthalenivorans CJ2. nih.govnih.gov These studies have revealed variations in kinetic properties and thermal stability among these enzymes, highlighting the potential for discovering isoforms with unique characteristics suitable for various biotechnological applications. nih.govnih.gov For instance, newly identified KDGDHs have shown different catalytic efficiencies and greater thermal stability compared to previously known ones. nih.govnih.gov

Future research will likely focus on genome mining and functional genomics to uncover entirely new enzyme families that can act on this compound. The exploration of diverse microbial habitats, particularly those with unique metabolic capabilities, could lead to the discovery of novel dehydratases or other enzymes with unprecedented mechanisms. nih.govnih.govhelsinki.fi The characterization of these new enzymes will not only expand our knowledge of microbial metabolism but also provide a richer toolbox of biocatalysts for synthetic biology and industrial processes.

Exploration of Unidentified Biological Functions and Metabolic Fates

Currently, the primary known role of this compound is as an intermediate in the catabolism of D-glucaric acid and D-galactaric acid. nih.govnih.gov In bacteria like Escherichia coli, it is converted to pyruvate (B1213749) and tartronate (B1221331) semialdehyde. nih.gov In other organisms, such as Pseudomonas species, it is metabolized to 2,5-dioxopentanoate (B1259413), which is then converted to α-ketoglutarate, linking this pathway to the citric acid cycle. nih.govnih.gov

However, the possibility of other, as-yet-unidentified biological functions and metabolic fates for this compound is a compelling area for future research. For example, its role in intercellular signaling or as a regulatory molecule in metabolic pathways has not been extensively studied. Given that D-glucaric acid and its derivatives have been implicated in detoxification and cancer prevention by modulating the activity of enzymes like β-glucuronidase, it is plausible that its intermediate, this compound, could also possess direct or indirect biological activities. ontosight.airesearchgate.net

Furthermore, the metabolic fate of this compound may vary significantly across different organisms and under different environmental conditions. For instance, in the pathogen Salmonella Typhimurium, the catabolism of D-glucarate, and therefore the flux through 5-dehydro-4-deoxy-D-glucarate, has been linked to virulence. nih.gov The expression of the genes involved in this pathway is stimulated by molecular hydrogen, a common gas in the gut environment, suggesting a link between host-microbiota interactions and pathogen metabolism. nih.gov Future studies should aim to explore the metabolic pathways involving this compound in a wider range of organisms, including those from extreme environments and the human microbiome, to uncover novel metabolic routes and biological functions. chemrxiv.org

Integration of Omics Data for Comprehensive Metabolic Understanding

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides powerful tools for a systems-level understanding of the metabolic pathways involving this compound. nih.govyoutube.com Integrating these large-scale datasets can reveal the regulatory networks that control the flux through this intermediate and how these networks respond to genetic and environmental perturbations.

Transcriptomic analyses have already begun to shed light on the regulation of glucarate (B1238325) catabolism. For example, studies in Streptococcus bovis have shown that the expression of genes involved in carbohydrate metabolism, including pathways related to glucarate, is influenced by the availability of glucose and the presence of regulatory proteins like Catabolite Control Protein A (CcpA). researchgate.net Similarly, in Salmonella Typhimurium, transcriptomic data has shown that the genes for glucarate catabolism are upregulated in the presence of molecular hydrogen. nih.gov

Advanced Computational Modeling and Simulation of Enzyme Mechanisms and Pathways

Computational approaches, particularly molecular dynamics (MD) simulations, are becoming increasingly valuable for understanding the intricacies of enzyme function and metabolic pathways at an atomic level. youtube.com While specific MD simulation studies on the enzymes that metabolize this compound are still emerging, this area represents a significant frontier for future research.

MD simulations can provide detailed insights into the catalytic mechanisms of enzymes like D-glucarate dehydratase and KDGDH. helsinki.finih.govnih.gov By simulating the binding of the substrate, this compound, to the active site, researchers can visualize the conformational changes that occur during the reaction and identify key amino acid residues involved in catalysis. nih.govnih.gov This information is invaluable for enzyme engineering efforts aimed at improving catalytic efficiency or altering substrate specificity.

Furthermore, computational models can be used to simulate the dynamics of the entire metabolic pathway. nih.gov By integrating kinetic data for the individual enzymes, it is possible to build models that predict the flux of metabolites through the pathway under different conditions. These models can be used to identify potential metabolic bottlenecks and to explore the effects of genetic modifications on the production of desired end-products.

Development of this compound as a Research Probe in Mechanistic Biochemistry

As a key intermediate in specific metabolic pathways, this compound has the potential to be developed into a valuable research probe for mechanistic biochemistry. Its utility stems from its role as a substrate for specific enzymes, allowing for the targeted investigation of their activity and regulation.

The fact that this compound is not commercially available and must be prepared enzymatically from D-glucarate presents both a challenge and an opportunity. nih.gov The development of efficient and scalable methods for its synthesis would greatly facilitate its use as a research tool.

Once readily available, this compound and its synthetic analogs could be used in several ways:

Enzyme Assays: It can be used as a direct substrate in assays to screen for novel enzymes with dehydratase or decarboxylase activity. The development of a pH-shift assay for KDGDH, which monitors the pH change resulting from the release of carbon dioxide, provides a continuous and direct method for measuring enzyme activity and is suitable for high-throughput screening. nih.govnih.gov

Mechanistic Studies: Isotopically labeled versions of this compound could be synthesized to trace the fate of individual atoms through the enzymatic reaction, providing definitive evidence for proposed catalytic mechanisms.

Inhibitor Development: Analogs of this compound could be designed as specific inhibitors of the enzymes in the glucarate catabolic pathway. Such inhibitors would be valuable tools for studying the physiological role of this pathway in different organisms and could have potential as antimicrobial agents, particularly against pathogens where this pathway is important for virulence. nih.gov

By serving as a specific molecular tool, this compound can help to dissect the complex biochemical reactions in which it participates and pave the way for a more profound understanding of microbial metabolism.

Q & A

Q. What enzymatic pathways synthesize 5-dehydro-4-deoxy-D-glucaric acid, and how are these reactions optimized in vitro?

The compound is synthesized via the enzyme glucarate dehydratase (EC 4.2.1.40) , which catalyzes the dehydration of D-glucarate to yield 5-dehydro-4-deoxy-D-glucarate and water. Experimental optimization involves adjusting pH (optimal range: 6.5–7.5), temperature (25–37°C), and substrate concentration (typically 10–50 mM). Enzyme purity and cofactor requirements (e.g., Mg²⁺) must also be validated to ensure catalytic efficiency. Reaction progress can be monitored via HPLC or spectrophotometric assays measuring absorbance changes at 240 nm due to the formation of the α,β-unsaturated carbonyl group in the product .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard, using deuterated analogs (e.g., glycodeoxycholic acid-d4) as internal standards to correct for matrix effects and ionization variability. For example, a C18 reverse-phase column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5, v/v) can achieve baseline separation. Quantification limits (LOQ) typically range from 0.1–1.0 ng/mL, depending on ionization efficiency and sample preparation (e.g., solid-phase extraction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for glucarate dehydratase across studies?

Discrepancies often arise from differences in assay conditions (e.g., pH, ionic strength) or enzyme sources (recombinant vs. native). To reconcile

- Standardize assays using reference substrates (e.g., 10 mM D-glucarate).

- Validate enzyme activity via orthogonal methods (e.g., isothermal titration calorimetry for ΔH measurements).

- Cross-reference kinetic parameters (e.g., Km and kcat) with structural data (e.g., X-ray crystallography of active sites) to identify mechanistic outliers .

Q. What metabolic roles does this compound play in bacterial vs. eukaryotic systems, and how do these pathways intersect?

In bacteria, the compound is a key intermediate in the glucarate degradation pathway , funneling into the Entner-Doudoroff pathway for energy production. In eukaryotes, it may regulate detoxification processes via conjugation with xenobiotics (e.g., glycosylation). Interspecies differences arise from compartmentalization (e.g., peroxisomal vs. cytosolic localization) and enzyme isoforms. Metabolomic profiling using <sup>13</sup>C-labeled tracers can map carbon flux and identify cross-talk with pathways like the TCA cycle .

Q. What experimental designs are critical for assessing the stability of this compound under varying storage conditions?

Stability studies should evaluate:

- pH dependency : Degradation rates increase below pH 5 due to acid-catalyzed hydrolysis.

- Temperature : Long-term storage at −80°C preserves integrity, while room temperature accelerates decomposition (t1/2 < 48 hours).

- Light sensitivity : UV-Vis spectroscopy can detect photodegradation products (λmax ~ 270 nm). Include controls with antioxidants (e.g., 0.1% BHT) to mitigate oxidation .

Q. How should researchers address contradictions in thermodynamic properties (e.g., ΔG<sup>⦵</sup>) reported for this compound?

Discrepancies often stem from methodological variability (e.g., calorimetry vs. computational DFT calculations). To harmonize

- Use high-purity samples (≥98% by NMR) to avoid solvent/impurity artifacts.

- Cross-validate with isothermal titration calorimetry (ITC) and density functional theory (DFT) simulations under identical conditions (e.g., 298 K, 1 atm).

- Publish raw datasets (heat flow, computational parameters) for reproducibility .

Methodological Guidelines

- Synthetic Protocols : Prioritize enzymatic synthesis over chemical routes to avoid racemization. Use immobilized glucarate dehydratase for scalable production .

- Data Quality : Adopt EPA-recommended criteria (e.g., OECD test guidelines) for hazard assessments, including repeat-dose toxicity studies and environmental fate modeling .

- Conflict Resolution : Apply systematic reviews (e.g., PRISMA guidelines) to analyze literature contradictions, emphasizing peer-reviewed studies over grey literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.